molecular formula C16H11FNNa2O6P B3026397 Foslinanib disodium CAS No. 1256037-62-3

Foslinanib disodium

Cat. No. B3026397
CAS RN: 1256037-62-3
M. Wt: 409.21
InChI Key: TWMCXXQLLQDSTN-UHFFFAOYSA-L
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Description

Foslinanib disodium, also known as R788 disodium or CVM-1118 disodium, is the oral proagent of the active compound R406 . It’s an orally bioavailable agent with potential antineoplastic and anti-vasculogenic mimicry activities .


Synthesis Analysis

Foslinanib is a phosphoric ester compound selected from 2-phenyl-4-quinolone derivatives . In humans and animal species (e.g., mouse, rat, dog, monkey), Foslinanib is rapidly and completely metabolized via dephosphorylation to form CVM-1125 following either intravenous or oral administration .


Molecular Structure Analysis

The molecular formula of Foslinanib disodium is C16H11FNNa2O6P . The molecular weight is 409.21 g/mol . The IUPAC name is disodium; [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate .

Scientific Research Applications

Anti-Cancer Activity

Foslinanib disodium (TRX818 Sodium) is a potent anti-cancer agent . It has shown strong anti-cancer activity in numerous human cancer cell lines . The compound has been tested using a panel of 60 human cancer cell lines (NCI 60 screen), with over 80% of cell lines tested having GI50 < 100 nM .

Inhibition of Vasculogenic Mimicry

Foslinanib disodium inhibits a unique structure known as vasculogenic mimicry (VM), which is associated with metastasis . It inhibits vasculogenic mimicry network formation in C8161 and SK-MEL-28 melanoma cells when used at concentrations ranging from less than or equal to 5 to 10 nM .

Induction of Apoptosis

Foslinanib disodium promotes apoptosis, a process of programmed cell death . It induces apoptosis in human melanoma cells .

Cell Cycle Arrest

Foslinanib disodium can cause cell cycle arrest at the G2/M phase . This means it can stop the cell cycle in its tracks, preventing the cell from dividing and thus inhibiting tumor growth .

Targeting TRAP1

Foslinanib disodium targets the TNF receptor associated protein 1 (TRAP1) . By reducing the protein level of TRAP1 and impeding its downstream signaling, it can induce mitochondrial apoptosis, suppress tumor cell growth, and inhibit vasculogenic mimicry formation .

Potential Biomarkers

The loss-of-function mutations of STK11 and NF2 are potential biomarkers of Foslinanib disodium . These can be applied in the selection of cancer patients for Foslinanib disodium treatment .

Clinical Trials

Foslinanib disodium is currently in its Phase 2a clinical development . It has been administered orally to patients with advanced cancer in a safety and pharmacokinetic study .

Anti-Neoplastic and Anti-Mutagenic Properties

Foslinanib disodium is a phosphoric ester selected from a series of synthetic 2-phenyl-4-quinolone analogues which contain phenol-quinoline chemophore as the core structure required to exhibit anti-neoplastic and anti-mutagenic properties .

Future Directions

Foslinanib disodium is currently in its Phase 2a clinical development . The loss-of-function mutations of STK11 and NF2 are potential biomarkers of Foslinanib disodium which can be applied in the selection of cancer patients for Foslinanib disodium treatment . The latest research results published in the internationally renowned journal Pathology & Oncology Research confirmed that Foslinanib disodium is the first cancer drug in the world to target TRAP1 .

properties

IUPAC Name

disodium;[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FNO6P.2Na/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCXXQLLQDSTN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FNNa2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Foslinanib disodium

CAS RN

1256037-62-3
Record name Foslinanib disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256037623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSLINANIB DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X5F5LAF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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